molecular formula C15H22N2O2 B1586724 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline CAS No. 811842-15-6

2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline

Cat. No.: B1586724
CAS No.: 811842-15-6
M. Wt: 262.35 g/mol
InChI Key: KWPOCVIPRLCCHW-UHFFFAOYSA-N
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Description

2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C15H22N2O2. It is a derivative of tetrahydroquinoline, featuring an aminomethyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the tetrahydroquinoline core to more saturated derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, saturated tetrahydroquinoline compounds, and substituted aminomethyl derivatives .

Scientific Research Applications

2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the Boc group provides steric protection and stability. These interactions modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Boc-2-aminomethylpiperidine: Similar in structure but with a piperidine core.

    2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline hydrochloride: A hydrochloride salt form of the compound.

    tert-Butyl 2-(aminomethyl)-3,4-dihydroquinoline-1-carboxylate: Another derivative with similar functional groups.

Uniqueness

This compound is unique due to its combination of the tetrahydroquinoline core and the Boc-protected aminomethyl group. This structure provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and drug development .

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-12(10-16)9-8-11-6-4-5-7-13(11)17/h4-7,12H,8-10,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPOCVIPRLCCHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373390
Record name 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811842-15-6
Record name 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 811842-15-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
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Reactant of Route 5
2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline

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